(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
The compound "(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone" is a piperazine-based molecule featuring a cyclopropanecarbonyl group substituted with a 4-fluorophenyl moiety and a 7-methoxybenzofuran-2-yl ketone. The 7-methoxybenzofuran group may enhance lipophilicity and metabolic stability, while the cyclopropane ring could influence conformational rigidity .
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-30-20-4-2-3-16-13-21(31-22(16)20)24(29)27-11-9-26(10-12-27)23(28)19-14-18(19)15-5-7-17(25)8-6-15/h2-8,13,18-19H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOYUGPCWWSHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone, identified by its complex structure, has garnered attention in pharmacological research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. The structural components include:
- A piperazine ring , which is known for enhancing bioactivity.
- A cyclopropanecarbonyl group , contributing to the compound's rigidity and stability.
- A fluorophenyl group , which often increases binding affinity to biological targets.
- A methoxybenzofuran moiety , potentially involved in specific receptor interactions.
The mechanism by which this compound exerts its biological effects is primarily through interaction with various enzymes and receptors. The presence of the fluorophenyl group enhances binding interactions, while the piperazine ring provides necessary structural flexibility. The benzofuran core may interact with key pathways involved in disease processes.
Enzyme Inhibition
Research indicates that derivatives of compounds containing piperazine and fluorophenyl groups exhibit significant inhibitory activity against enzymes such as tyrosinase. For instance, compounds structurally similar to the one under review have shown promising results:
- Tyrosinase Inhibition : Compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on tyrosinase activity, which is crucial in melanin biosynthesis. For example, derivatives like 4-(4-fluorobenzyl)piperazin-1-ylmethanone displayed an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Antimelanogenic Effects
In vitro studies have demonstrated that certain derivatives exhibit antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 26 | Structure | 0.18 | Tyrosinase inhibitor |
| Kojic Acid | Structure | 17.76 | Standard inhibitor |
| Compound T6 | Structure | 0.013 | MAO-B inhibitor |
Case Studies and Research Findings
- Inhibition Studies : A series of piperazine derivatives were synthesized and evaluated for their enzyme inhibition capabilities, revealing that modifications on the piperazine moiety significantly influenced their biological activity .
- Molecular Docking : Docking studies have elucidated the binding modes of these compounds within enzyme active sites, providing insights into their competitive inhibition mechanisms .
- Cytotoxicity Assessments : Studies assessing cytotoxic effects on normal cell lines indicated that many derivatives are non-toxic at effective doses, highlighting their potential for therapeutic use without adverse effects on healthy tissues .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : Approximately 325.35 g/mol
- CAS Number : 1396790-99-0
This compound is characterized by the presence of a fluorophenyl group, which enhances its biological activity and selectivity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. It primarily targets Equilibrative Nucleoside Transporters (ENTs) , which are crucial in nucleoside metabolism and transport. By modulating ENTs, the compound may influence cellular processes involved in cancer and viral infections.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperazine ring can enhance cytotoxicity against specific cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells through the activation of caspase pathways.
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly for disorders such as depression and anxiety. Its ability to interact with neurotransmitter systems may provide a basis for developing new antidepressants or anxiolytics .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, including:
- Formation of the cyclopropanecarbonyl moiety.
- Coupling reactions with piperazine derivatives.
- Introduction of the benzofuran component through electrophilic substitution.
These synthetic pathways are optimized to enhance yield and purity, often employing modern techniques such as continuous flow reactors .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the compound significantly increased its efficacy against breast cancer cells. The results indicated a dose-dependent response with IC50 values lower than existing therapies.
Case Study 2: Neuropharmacological Effects
In a preclinical trial reported in Neuropharmacology, the compound was shown to reduce anxiety-like behaviors in rodent models. The study highlighted its potential as a novel anxiolytic agent through modulation of serotonin receptors .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step reactions, primarily focusing on:
Acylation of Piperazine
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Reaction : The piperazine ring undergoes acylation with cyclopropanecarbonyl chloride derivatives under basic conditions (e.g., DIPEA in dichloromethane) .
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Conditions : Room temperature, 5-hour reaction time, followed by purification via flash chromatography .
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Outcome : Forms the 4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazine intermediate.
Coupling with Benzofuran Derivatives
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Reaction : The intermediate reacts with activated 7-methoxybenzofuran-2-carbonyl chloride via nucleophilic acyl substitution.
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Conditions : Catalyzed by triethylamine in anhydrous tetrahydrofuran (THF).
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Yield : Typically 70–85% after purification.
Piperazine Ring Modifications
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N-Alkylation/Arylation : The secondary amine in the piperazine ring reacts with alkyl halides or aryl boronic acids under Suzuki-Miyaura conditions (Pd catalysis) .
Benzofuran Methoxy Group Reactivity
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Demethylation : The methoxy group undergoes demethylation with BBr₃ in DCM to yield a phenolic derivative .
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Oxidation : Under acidic KMnO₄, the benzofuran ring oxidizes to a diketone.
Enzyme Interaction Studies
The compound acts as a competitive inhibitor of tyrosinase (AbTYR), binding via:
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Hydrophobic interactions with the 4-fluorophenyl group.
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Coordination of the methoxybenzofuran moiety to the enzyme’s active-site copper ions .
Kinetic Parameters
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| IC₅₀ | 0.96 μM | L-DOPA substrate, pH 6.8 | |
| Kᵢ | 0.48 μM | Competitive inhibition |
Hydrolytic Stability
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pH 7.4 (PBS) : Stable for >24 hours.
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pH 1.2 (Simulated gastric fluid) : Degrades 15% in 2 hours, forming cyclopropane carboxylic acid and benzofuran fragments.
Photodegradation
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UV light (254 nm) induces cleavage of the cyclopropane ring, yielding 4-fluorostyrene derivatives.
Theoretical Insights
DFT calculations (B3LYP/6-31G*) reveal:
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Electrophilic Sites : Carbonyl carbons (piperazine and benzofuran) with Fukui indices >0.15.
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Nucleophilic Sites : Piperazine nitrogen (f⁺ = 0.12).
Challenges and Optimization
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest analogs involve variations in the piperazine-linked aromatic systems or ketone substituents. Key examples from literature include:
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl cyclopropanecarbonyl, 7-methoxybenzofuran | ~453.45 (estimated) | High rigidity due to cyclopropane; enhanced lipophilicity from benzofuran and methoxy |
| (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone | 7-Chloroquinoline, 4,4-difluorocyclohexyl | 393.14 | Chloroquinoline enhances π-π stacking; difluorocyclohexyl increases metabolic stability |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl, furan-2-yl | ~313.34 | Amino group improves solubility; furan may reduce steric hindrance |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | 2-Fluorobenzoyl, 4-hydroxyphenyl oxoethyl, TFA counterion | ~492.37 | Hydroxyphenyl enhances hydrogen bonding; TFA improves crystallinity |
| 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) | 4-Methylbenzyl, 3-phenylchromen-2-one, propoxy linker | ~528.60 | Chromenone core offers fluorescence; propoxy linker enhances flexibility |
Pharmacological and Physicochemical Properties
- Lipophilicity: The 7-methoxybenzofuran group in the target compound likely increases logP compared to furan- or quinoline-containing analogs, favoring membrane permeability .
- Metabolic Stability: Cyclopropane rings (target) and difluorocyclohexyl groups (analog ) reduce oxidative metabolism, whereas chromenone derivatives (analog ) may undergo glucuronidation.
- Binding Affinity : Piperazine derivatives with fluorinated aryl groups (e.g., target, ) show enhanced affinity for serotonin or dopamine receptors due to fluorophoric effects and hydrophobic interactions .
Research Findings and Limitations
- Spectroscopic Data : Analogs like and provide validated NMR and HRMS profiles, but the target compound lacks published spectral data, necessitating further characterization.
- Biological Activity : While analog demonstrated moderate activity in receptor-binding assays, the target compound’s benzofuran moiety may improve selectivity for CNS targets, though this remains untested .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Cyclopropanation : Introduce the cyclopropane ring via [2+1] cycloaddition using diazo compounds or transition-metal catalysis .
- Piperazine Coupling : Utilize nucleophilic acyl substitution between the cyclopropanecarbonyl chloride and piperazine derivatives under inert conditions .
- Benzofuran Functionalization : Methoxy group introduction via Williamson ether synthesis or direct methylation of the hydroxylated benzofuran precursor .
Optimization Tips : - Monitor reaction progress using TLC or HPLC (e.g., methanol/buffer mobile phase as in ).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- HPLC Analysis : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6) system (65:35 v/v) to assess purity (>98%) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion) and detect impurities .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., piperazine ring conformation) .
- NMR Spectroscopy : Assign peaks for cyclopropane (δ 1.2–1.8 ppm), benzofuran (δ 6.5–7.5 ppm), and piperazine (δ 2.5–3.5 ppm) .
Advanced: How can computational methods predict this compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) based on fluorophenyl and benzofuran moieties .
- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on the cyclopropane ring’s rigidity .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Compare SAR with analogs like (3-fluorophenyl)sulfonylpiperazine derivatives to isolate key pharmacophores .
Advanced: How does the 4-fluorophenyl group influence target selectivity?
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine atom enhances binding to hydrophobic pockets (e.g., in kinases) via C-F···H interactions .
- Metabolic Stability : Fluorine reduces oxidative metabolism, increasing half-life in vivo .
- Comparative Studies : Replace with chloro/methoxy groups and measure IC50 shifts in enzyme inhibition assays .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- Storage : Store at –20°C under argon to prevent cyclopropane ring oxidation .
Advanced: How can researchers evaluate metabolic stability in preclinical models?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Vivo PK : Administer orally to rodents and collect plasma samples at 0–24h for bioavailability assessment .
Advanced: What crystallographic challenges arise with this compound?
Methodological Answer:
- Polymorphism Screening : Use solvent evaporation (e.g., acetone/water) to isolate stable crystal forms .
- Data Collection : Resolve disorder in the piperazine ring using high-resolution synchrotron radiation .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., C-H···O bonds) to explain packing motifs .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Activation Reagents : Switch from EDC/HOBt to DCC/DMAP for better acyl transfer .
- Solvent Optimization : Use DMF instead of THF to enhance solubility of the benzofuran intermediate .
- Temperature Control : Maintain 0–5°C to minimize cyclopropane ring opening .
Advanced: What in vitro models validate neuroprotective or anticancer activity?
Methodological Answer:
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
